1-(4-Chlorophenyl)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C8H10ClNO2S and a molecular weight of 219.69 g/mol . This compound is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to an aromatic ring. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)ethane-1-sulfonamide can be synthesized through various synthetic routes. One common method involves the reaction of 4-chlorobenzene with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1-(4-Chlorophenyl)ethane-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antibacterial properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibacterial drugs.
Industry: Utilized in the production of various chemical products, including dyes and agrochemicals
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)ethane-1-sulfonamide: Similar structure but with the chlorine atom in the meta position.
Sulfanilamide: A well-known sulfonamide with a similar mechanism of action but different structure.
Chalcone sulfonamide derivatives: Compounds with a sulfonamide group attached to a chalcone structure, known for their antibacterial activity.
Uniqueness
1-(4-Chlorophenyl)ethane-1-sulfonamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom in the para position can enhance its antibacterial properties compared to other sulfonamides .
Properties
Molecular Formula |
C8H10ClNO2S |
---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
1-(4-chlorophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H10ClNO2S/c1-6(13(10,11)12)7-2-4-8(9)5-3-7/h2-6H,1H3,(H2,10,11,12) |
InChI Key |
GXXQVVMCRRHQOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.